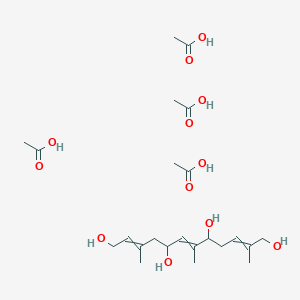![molecular formula C11H24N2O5 B14300588 N,N'-Bis[(3-hydroxybutoxy)methyl]urea CAS No. 122480-20-0](/img/structure/B14300588.png)
N,N'-Bis[(3-hydroxybutoxy)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-hydroxybutoxymethyl)urea is a chemical compound with the molecular formula C11H24N2O5. It is a derivative of urea, featuring two 3-hydroxybutoxymethyl groups attached to the nitrogen atoms of the urea core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hydroxybutoxymethyl)urea typically involves the reaction of urea with 3-hydroxybutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include moderate temperatures and controlled pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,3-Bis(3-hydroxybutoxymethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or distillation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-hydroxybutoxymethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the urea core can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the urea core can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-hydroxybutoxymethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials .
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-hydroxybutoxymethyl)urea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The urea core can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(hydroxymethyl)urea: Similar structure but lacks the 3-hydroxybutoxymethyl groups.
1,3-Bis(p-hydroxyphenyl)urea: Contains phenyl groups instead of butoxymethyl groups.
Hydroxyurea: A simpler structure with a single hydroxyl group attached to the urea core
Uniqueness
1,3-Bis(3-hydroxybutoxymethyl)urea is unique due to the presence of two 3-hydroxybutoxymethyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
122480-20-0 |
|---|---|
Molekularformel |
C11H24N2O5 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1,3-bis(3-hydroxybutoxymethyl)urea |
InChI |
InChI=1S/C11H24N2O5/c1-9(14)3-5-17-7-12-11(16)13-8-18-6-4-10(2)15/h9-10,14-15H,3-8H2,1-2H3,(H2,12,13,16) |
InChI-Schlüssel |
QSLJHBWQENHGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOCNC(=O)NCOCCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


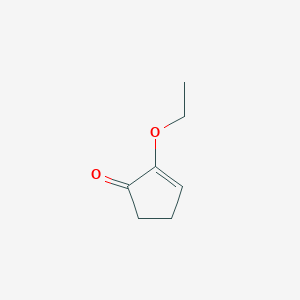
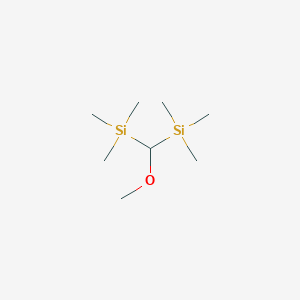
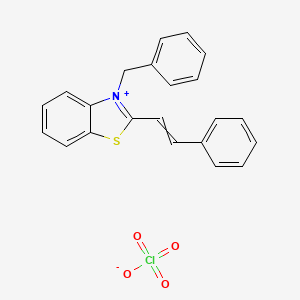
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
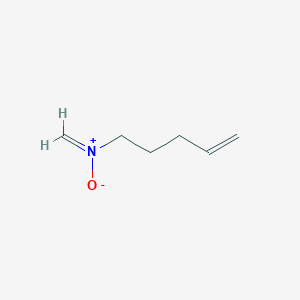

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
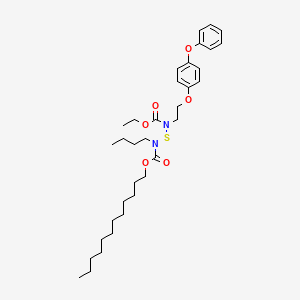
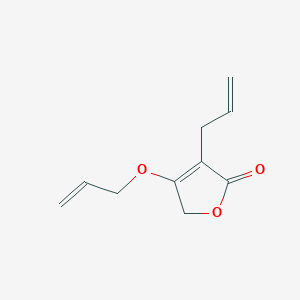

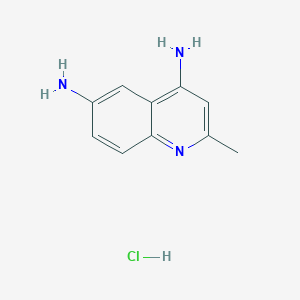
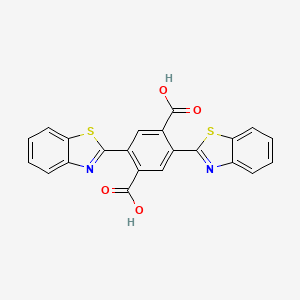
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
